7-chloro-N-phenyl-2,3-dihydro-4H-1,4-benzothiazine-4-carboxamide
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Overview
Description
7-Chloro-N-phenyl-2,3-dihydro-4H-1,4-benzothiazine-4-carboxamide is a chemical compound belonging to the class of benzothiazines
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-chloro-N-phenyl-2,3-dihydro-4H-1,4-benzothiazine-4-carboxamide typically involves multiple steps, starting with the construction of the benzothiazine core. One common approach is the cyclization of 2-aminobenzothiazole derivatives with appropriate carboxylic acid chlorides under controlled conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistency and efficiency. The choice of solvents, catalysts, and reaction temperatures are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: Conversion of the thiazine ring to its corresponding sulfone derivative.
Reduction: Reduction of the nitro group to an amine.
Substitution: Replacement of the chloro group with other substituents.
Common Reagents and Conditions:
Oxidation reactions may use oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction reactions often employ reducing agents such as iron powder or hydrogen gas.
Substitution reactions can be facilitated by nucleophiles in the presence of a base.
Major Products Formed:
Oxidation: 7-chloro-N-phenyl-2,3-dihydro-4H-1,4-benzothiazine-4-carboxamide sulfone.
Reduction: this compound amine.
Substitution: Various derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules
Biology: The biological activity of 7-chloro-N-phenyl-2,3-dihydro-4H-1,4-benzothiazine-4-carboxamide has been explored in various studies. It has shown potential as an antimicrobial agent, exhibiting activity against a range of bacterial and fungal pathogens.
Medicine: In the medical field, this compound has been investigated for its pharmacological properties. It has demonstrated anti-inflammatory and analgesic effects, making it a candidate for the development of new therapeutic agents.
Industry: The industrial applications of this compound include its use as a building block in the synthesis of dyes, pigments, and other chemical products. Its unique structure and reactivity make it valuable in the production of high-performance materials.
Mechanism of Action
The mechanism by which 7-chloro-N-phenyl-2,3-dihydro-4H-1,4-benzothiazine-4-carboxamide exerts its effects involves interaction with specific molecular targets. It may bind to receptors or enzymes, modulating their activity and leading to the observed biological effects. The exact pathways and targets can vary depending on the specific application and derivative.
Comparison with Similar Compounds
7-chloro-1-methyl-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepine-2-thione
7-chloro-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepine-2-one-4-oxide
Uniqueness: 7-chloro-N-phenyl-2,3-dihydro-4H-1,4-benzothiazine-4-carboxamide stands out due to its specific structural features and reactivity profile. Unlike its similar compounds, it offers a unique combination of biological and chemical properties that make it suitable for a wide range of applications.
Biological Activity
7-Chloro-N-phenyl-2,3-dihydro-4H-1,4-benzothiazine-4-carboxamide is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anti-inflammatory, and potential neuroprotective effects, supported by data tables and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C15H13ClN2OS
- Molar Mass : 304.79 g/mol
- CAS Number : 338777-97-2
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial and fungal pathogens.
Pathogen Type | Minimum Inhibitory Concentration (MIC) |
---|---|
Bacteria | < 50 µg/mL |
Fungi | < 10 µg/mL |
These findings suggest that the compound could be a promising candidate for developing new antimicrobial agents .
Anti-inflammatory Effects
The compound has also shown notable anti-inflammatory properties. Studies have indicated that it inhibits pro-inflammatory cytokines and enzymes such as COX-2.
Study Reference | Inhibition (%) | Standard Drug Comparison |
---|---|---|
El-Karim et al. | 93.80% | Diclofenac Sodium (90.21%) |
This suggests that the compound could serve as an alternative to traditional anti-inflammatory medications .
Neuroprotective Potential
In silico studies have highlighted the potential of this compound in neuroprotection. It has been shown to interact with neurotransmitter systems, particularly in enhancing levels of acetylcholine and serotonin in the hippocampus.
Parameter | Result |
---|---|
Blood-Brain Barrier Penetration | Yes |
Neurotransmitter Increase | Acetylcholine & Serotonin |
These findings indicate its potential utility in treating neurodegenerative diseases .
The biological activity of this compound is believed to stem from its ability to bind to specific receptors and enzymes, modulating their activity. This interaction can lead to various pharmacological effects, including antimicrobial action and modulation of inflammatory responses .
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of benzothiazine derivatives demonstrated that 7-chloro-N-phenyl compounds exhibited potent activity against resistant strains of bacteria, highlighting their potential in treating infections caused by antibiotic-resistant organisms .
Case Study 2: Anti-inflammatory Activity
In a controlled trial evaluating the anti-inflammatory effects of various compounds, 7-chloro-N-phenyl derivatives were found to significantly reduce edema in animal models. The results suggested a promising avenue for further development as a therapeutic agent for inflammatory diseases .
Properties
IUPAC Name |
7-chloro-N-phenyl-2,3-dihydro-1,4-benzothiazine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2OS/c16-11-6-7-13-14(10-11)20-9-8-18(13)15(19)17-12-4-2-1-3-5-12/h1-7,10H,8-9H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNKGDDGQRYAYNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=C(N1C(=O)NC3=CC=CC=C3)C=CC(=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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